4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine
Description
Historical Background and Development
The development of this compound can be traced through the broader evolution of isoxazolopyridine chemistry, which emerged from systematic investigations into fused heterocyclic systems during the latter half of the twentieth century. The foundational work in this area was established by Gewald and colleagues in 1980, who first described representatives of the isoxazolo[4,5-b]pyridine system, thereby setting the stage for subsequent exploration of related isoxazolopyridine derivatives. The specific [3,4-b] fusion pattern that characterizes the target compound represents a distinct structural arrangement within this family, offering alternative connectivity patterns compared to the initially studied [4,5-b] systems.
The emergence of this compound as a compound of interest reflects the systematic exploration of positional isomers and substitution patterns within the isoxazolopyridine framework. Research efforts have focused on understanding how different fusion patterns and substituent arrangements influence both chemical reactivity and potential biological activity. The compound has been catalogued with the Chemical Abstracts Service number 670246-33-0, establishing its formal identity within chemical databases. Commercial availability of this compound with reported purities of 99% indicates its practical importance in research applications.
The synthetic approaches to isoxazolopyridine systems have evolved significantly since their initial discovery, with modern methods employing sophisticated catalytic processes and cascade reactions. Contemporary research has demonstrated that isoxazoles can undergo efficient ring expansion reactions with rhodium carbenoids, providing new pathways to highly functionalized pyridine derivatives. These methodological advances have expanded the synthetic accessibility of compounds like this compound and related structures.
Position within Isoxazolopyridine Family
This compound occupies a unique position within the broader isoxazolopyridine family, distinguished by its specific fusion pattern and substitution arrangement. The compound features a molecular formula of C₈H₉N₃O with a molecular weight of 163.17656 daltons. This structure represents one of several possible positional isomers within the dimethylated isoxazolopyridine series, each offering distinct chemical and biological properties.
Table 1: Comparative Analysis of Isoxazolopyridine Isomers
| Compound Name | CAS Number | Molecular Formula | Fusion Pattern | Key Structural Features |
|---|---|---|---|---|
| This compound | 670246-33-0 | C₈H₉N₃O | [3,4-b] | Amino group at position 3, methyl groups at 4,6 |
| 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine | 916792-12-6 | C₈H₉N₃O | [5,4-b] | Alternative fusion pattern, same substitution |
| Isoxazolo[3,4-b]pyridine | 51130-67-7 | C₆H₄N₂O | [3,4-b] | Parent structure without substitution |
The [3,4-b] fusion pattern creates a specific electronic environment that influences both the compound's chemical reactivity and its potential interactions with biological targets. This arrangement differs substantially from the more extensively studied [4,5-b] and [5,4-b] isomers, providing unique opportunities for structure-activity relationship investigations. The positioning of the methyl substituents at the 4 and 6 positions creates steric bulk that can influence molecular recognition processes and chemical transformations.
Within the isoxazolopyridine family, compounds with [3,4-b] fusion patterns have demonstrated distinct properties compared to their positional isomers. Research has shown that different fusion patterns can significantly impact physicochemical parameters such as lipophilicity, with implications for biological activity and pharmaceutical applications. The specific arrangement in this compound contributes to a calculated logarithmic partition coefficient (LogP) of 2.00300, indicating moderate lipophilicity.
The compound's polar surface area of 64.94000 Ų suggests potential for favorable pharmacokinetic properties, as this value falls within ranges typically associated with good oral bioavailability. These physicochemical characteristics position this compound as a potentially valuable scaffold for medicinal chemistry applications, complementing the biological activities demonstrated by related isoxazolopyridine derivatives.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of fused ring systems. Isoxazolopyridines have gained considerable attention due to their remarkable variety of biological activities, including antibacterial, anticancer, and antiproliferative properties. The specific structural features of this compound contribute to ongoing investigations into structure-activity relationships within this compound class.
Recent synthetic methodologies have highlighted the versatility of isoxazolopyridine systems as platforms for chemical diversification. The development of cascade cyclization reactions has enabled the efficient synthesis of diversified frameworks from readily available starting materials. These advances have particular relevance for this compound, as the compound can serve as either a synthetic target or a building block for more complex molecular architectures.
Table 2: Synthetic Approaches to Isoxazolopyridine Systems
The compound's importance in research is further demonstrated by its classification as a medical intermediate, indicating its utility in pharmaceutical synthesis pathways. This designation reflects the compound's potential as a synthetic precursor for bioactive molecules, leveraging the unique reactivity patterns associated with the isoxazolopyridine core structure.
Contemporary research has revealed that isoxazolopyridine derivatives can participate in sophisticated molecular transformations, including tandem Mannich-electrophilic amination reactions that lead to fluorogenic dye formation. While these specific studies focus on the corresponding ketone derivative (4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one), they demonstrate the rich chemistry accessible through this heterocyclic framework and suggest similar reactivity patterns may be available for the amine derivative.
The growing interest in isoxazolopyridine chemistry has been driven by the recognition that these systems offer unique opportunities for scaffold hopping and core structure editing in drug discovery programs. The ability to systematically modify peripheral substituents while maintaining the central heterocyclic framework provides medicinal chemists with valuable tools for optimizing biological activity and pharmacological properties. In this context, this compound represents an important member of a compound class that continues to expand the boundaries of heterocyclic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFBGGMXCHKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NOC(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428887 | |
| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670246-33-0 | |
| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine typically involves the cyclocondensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine . This reaction yields the desired compound through the formation of a yellow-colored solution of salt, which upon neutralization with aqueous hydrochloric acid, precipitates the solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
N-alkylation and N-sulfonylation: These reactions occur under basic conditions, leading to the formation of N1-substituted products.
Electrophilic amination: This reaction involves the compound reacting with iminium salts derived from formaldehyde and secondary amines, resulting in the formation of fluorescent dyes.
Common Reagents and Conditions
N-alkylation: Typically involves alkyl halides and a base such as sodium hydride or potassium carbonate.
N-sulfonylation: Utilizes sulfonyl chlorides and a base like triethylamine.
Electrophilic amination: Requires formaldehyde and secondary amines under acidic conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
The compound exhibits significant antibacterial activity against various strains of bacteria. Studies have shown that derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3-amine demonstrate effectiveness against both aerobic and anaerobic bacteria. For instance, a study evaluated the in vitro antibacterial activity of several derivatives against 68 strains of bacteria, revealing moderate to high potency in inhibiting bacterial growth .
Antifungal Activity
In addition to its antibacterial properties, certain derivatives have been investigated for antifungal activity. Notably, some compounds showed enhanced effectiveness against clinical isolates of Candida albicans, indicating their potential as antifungal agents .
Anticancer Potential
The compound has also been studied for its anticancer properties. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α) and p38 MAP kinases, which are crucial in inflammatory responses and cancer progression. This makes it a candidate for therapeutic interventions in inflammatory diseases and cancer .
Bioimaging Applications
Fluorescent derivatives of this compound are utilized in bioimaging due to their photostability and fluorescence properties. These compounds can serve as effective fluorescent dyes for cellular imaging applications, enhancing the visualization of biological processes at the cellular level .
Pharmacological Applications
The compound's ability to modulate biochemical pathways positions it as a valuable tool in pharmacology. Its inhibition of key signaling molecules involved in inflammation and cell proliferation suggests potential applications in developing anti-inflammatory and anticancer therapies .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 16 µg/mL |
| 2 | Staphylococcus aureus | 8 µg/mL |
| 3 | Pseudomonas aeruginosa | 32 µg/mL |
| 4 | Candida albicans | 4 µg/mL |
Table 2: Antifungal Activity of Selected Derivatives
| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Candida albicans | 2 µg/mL |
| B | Aspergillus niger | 16 µg/mL |
Case Studies
- Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial efficacy of various derivatives against multiple bacterial strains. The results indicated that modifications to the isoxazole ring significantly enhanced antibacterial potency .
- Fluorescent Dyes Development : Research focused on synthesizing new derivatives for use as fluorescent dyes in bioimaging applications demonstrated that these compounds exhibit excellent photostability and favorable fluorescence characteristics .
- Anticancer Research : Investigations into the compound's role as an inhibitor of TNF-α revealed promising results in reducing inflammation and apoptosis in cancer cell lines, suggesting its potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets:
Inhibition of TNF-α: The compound inhibits the activity of TNF-α, a cytokine involved in systemic inflammation.
Inhibition of p38 MAP kinases: It also inhibits p38 MAP kinases, which play a role in cellular responses to stress and inflammation.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Pyrazolo[3,4-b]pyridin-3-amine derivatives share a fused pyrazole-pyridine core but differ in substituent patterns and biological targets. For example:
- 4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amine (e.g., compound 6b ): Substituted with phenyl groups at C4 and C6, this scaffold acts as a potent MNK1/2 kinase inhibitor (IC₅₀: 0.2–1.5 μM), inhibiting eIF4E phosphorylation in cancer cells (MDA-MB-231) at 10 μM . Methyl groups on the pyrazole ring reduce activity, emphasizing the necessity of aromatic substituents for kinase binding .

Key Structural Differences :
Isoxazolo[3,4-b]quinolin-3(1H)-one
This benzo-annulated analogue (isoxazole-quinoline fusion) exhibits improved hydrophilicity and antibiofilm activity when hybridized with quinolones via Mannich reactions . Compared to this compound, the extended aromatic system enhances π-π stacking interactions with bacterial DNA gyrase .
Pharmacological and Physicochemical Properties
Activity Metrics
Lipophilicity and Binding
Isoxazolo derivatives exhibit higher phospholipid affinity (log kIAM ≈ 1.5–2.0) compared to pyrazolo analogues (log P ≈ 2.5–3.5), influencing membrane permeability and intracellular targeting .
Structure-Activity Relationship (SAR) Insights
- Isoxazolo Derivatives : Methyl groups at C4/C6 optimize antibacterial activity, while N1-substitution with hydrophobic groups (e.g., benzyl) enhances antifungal potency .
- Pyrazolo Derivatives : Aromatic substituents at C4/C6 are critical for MNK1/2 inhibition, whereas methyl groups on the pyrazole ring diminish activity .
Biological Activity
Overview
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the isoxazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has gained attention due to its unique structural features that allow it to interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure
The molecular formula of this compound is C_9H_10N_2O. Its structure combines elements of isoxazole and pyridine, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Its mechanisms include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- Antitubercular Activity : Studies indicate that this compound can inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent. Effective concentrations range from 50–100 μg/mL.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis. Specifically, it affects TNF-α and p38 MAP kinase pathways, leading to reduced inflammation and apoptosis in cancer cells.
Biological Activities
The following table summarizes the various biological activities associated with this compound:
| Biological Activity | Effect | Target/Pathway |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | Gram-positive and Gram-negative bacteria |
| Antitubercular | Inhibition of Mycobacterium tuberculosis | Mycobacterial growth inhibition |
| Anticancer | Induction of apoptosis | TNF-α and p38 MAP kinase pathways |
| Antioxidant | Reduction of oxidative stress | Cellular oxidative pathways |
| Antifungal | Inhibition of fungal growth | Various fungal strains |
| Antileukemic | Suppression of leukemia cell proliferation | Cancer cell signaling pathways |
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 0.5 mg/mL against Pseudomonas aeruginosa and E. coli, indicating strong antibacterial activity compared to standard antibiotics like streptomycin .
- Antitubercular Evaluation : In vitro assays showed that the compound effectively inhibited the growth of multiple strains of M. tuberculosis, suggesting its potential as a novel antitubercular agent.
- Anticancer Studies : Research indicated that treatment with this compound led to a significant reduction in the proliferation of various cancer cell lines through apoptotic pathways mediated by TNF-α inhibition.
Q & A
Q. What is the synthetic route for 4,6-dimethylisoxazolo[3,4-b]pyridin-3-amine, and how are reaction conditions optimized?
The compound is synthesized via a cyclocondensation reaction between N-hydroxy-3-(hydroxyamino)-3-iminopropanamide and acetylacetone in the presence of piperidine as a catalyst. The reaction proceeds in tetrahydrofuran (THF) with subsequent neutralization using 10% HCl to precipitate the product. Purification involves chromatographic methods on silica gel. Key optimization factors include stoichiometric ratios of reactants, solvent choice, and reaction temperature to maximize yield and purity .
Q. What spectroscopic and analytical techniques are used to characterize this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) confirms structural features such as methyl groups (δ 2.3–2.5 ppm) and aromatic protons. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion peaks (e.g., m/z 315 [M+1]), while elemental analysis validates composition (e.g., C, H, N percentages). Infrared (IR) spectroscopy identifies functional groups like carbonyl stretches (~1700 cm) .
Q. How is the antibacterial activity of derivatives assessed, and what bacterial strains are targeted?
Derivatives are screened against 68 aerobic and anaerobic bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth are performed, with activity correlated to substituent electronic properties (e.g., sulfonylation enhances potency against Gram-positive pathogens) .
Advanced Research Questions
Q. How do computational studies explain the prototropic tautomerism and electronic structure of this compound?
Density functional theory (DFT) at the B3LYP/6-31G* and ωB97X-D/6-31G* levels, combined with SM8 solvation models, predicts a preference for the lactam tautomer in aqueous media. The calculated pKa (~6.9) indicates weak acidity, favoring N1-deprotonation under basic conditions. Frontier molecular orbital analysis reveals electron-deficient regions at the isoxazole ring, guiding electrophilic substitution reactivity .
Q. What mechanistic insights explain the regioselectivity of N1-alkylation/sulfonylation reactions?
Regioselective substitution at the N1 position occurs under basic conditions due to the lactam tautomer’s dominance, which directs electrophiles to the more nucleophilic pyridinone nitrogen. Steric and electronic effects from the 4,6-dimethyl groups further disfavor substitution at other positions. Confirmation is achieved via X-ray crystallography and comparative NMR analysis of derivatives .
Q. What strategies enable functionalization of the core structure for diverse biological applications?
- Alkylation: React with alkyl halides (e.g., 2-bromoethanol) in DMF using triethylamine as a base to yield N1-hydroxyethyl derivatives (79% yield).
- Sulfonylation: Use methylsulfonyl chloride to introduce sulfonate groups, enhancing solubility and antibacterial activity.
- Acetylation: Treat with acetic anhydride in pyridine to form acetylated derivatives for fluorescence studies .
Q. How do molecular docking studies predict interactions with biological targets like AKR1C3?
Docking simulations (e.g., Molsoft ICM 3.4-8C) align derivatives with the AKR1C3 active site, identifying hydrogen bonds between the pyridinone carbonyl and Arg312. Comparative analysis with indomethacin (a known inhibitor) reveals competitive binding at the NADPH cofactor site, guiding structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

